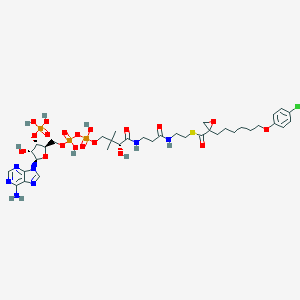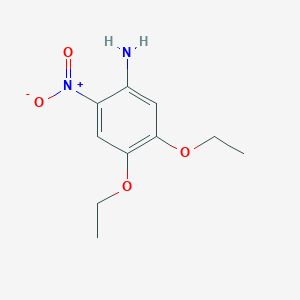![molecular formula C10H10N2OS B039569 7,8-Dihydro-5H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-10(6H)-one CAS No. 120079-42-7](/img/structure/B39569.png)
7,8-Dihydro-5H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-10(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Dihydro-5H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-10(6H)-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It is a synthetic compound that has been shown to possess various biological activities, including anticancer, antiviral, and antibacterial properties.
Wirkmechanismus
The mechanism of action of 7,8-Dihydro-5H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-10(6H)-one is not fully understood. However, it has been suggested that the compound may inhibit DNA synthesis and induce apoptosis in cancer cells. It has also been reported to inhibit the replication of influenza A virus by targeting the viral RNA polymerase.
Biochemische Und Physiologische Effekte
7,8-Dihydro-5H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-10(6H)-one has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the replication of influenza A virus by targeting the viral RNA polymerase. Additionally, it has been reported to exhibit antibacterial activity against Staphylococcus aureus.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7,8-Dihydro-5H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-10(6H)-one in lab experiments is its potential applications in medicinal chemistry. It has been shown to possess various biological activities, including anticancer, antiviral, and antibacterial properties. However, one limitation of using this compound in lab experiments is its complex synthesis method, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for the study of 7,8-Dihydro-5H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-10(6H)-one. One possible direction is the development of more efficient synthesis methods to increase the availability of the compound for research purposes. Another direction is the exploration of its potential applications in other areas of medicinal chemistry, such as antifungal and antiparasitic agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs.
Synthesemethoden
The synthesis of 7,8-Dihydro-5H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-10(6H)-one involves the reaction of 2-aminothiophene with ethyl acetoacetate in the presence of acetic anhydride. The resulting compound is then reacted with hydrazine hydrate to form the final product. This method has been reported to yield a high purity product with a good yield.
Wissenschaftliche Forschungsanwendungen
7,8-Dihydro-5H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-10(6H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess anticancer properties by inducing apoptosis in cancer cells. It has also been reported to exhibit antiviral activity against influenza A virus and antibacterial activity against Staphylococcus aureus.
Eigenschaften
CAS-Nummer |
120079-42-7 |
|---|---|
Produktname |
7,8-Dihydro-5H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-10(6H)-one |
Molekularformel |
C10H10N2OS |
Molekulargewicht |
206.27 g/mol |
IUPAC-Name |
4-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),5,8-trien-2-one |
InChI |
InChI=1S/C10H10N2OS/c13-10-9-7(4-6-14-9)11-8-3-1-2-5-12(8)10/h4,6H,1-3,5H2 |
InChI-Schlüssel |
MDBDJWQGOKYJOW-UHFFFAOYSA-N |
SMILES |
C1CCN2C(=NC3=C(C2=O)SC=C3)C1 |
Kanonische SMILES |
C1CCN2C(=NC3=C(C2=O)SC=C3)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



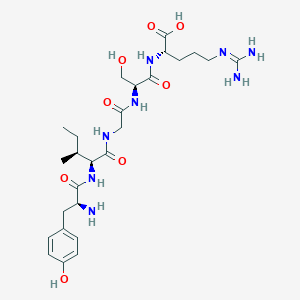
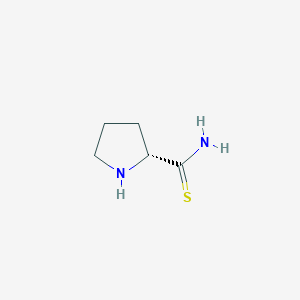
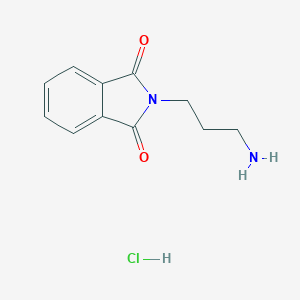
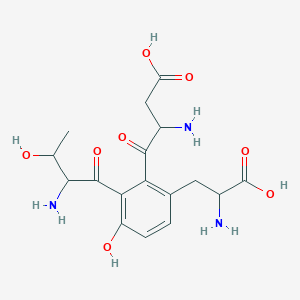

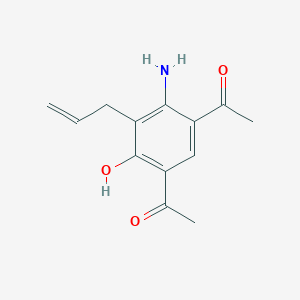
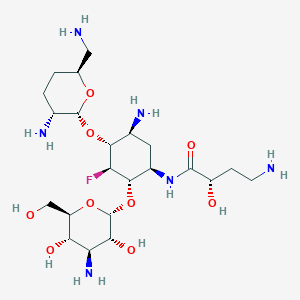
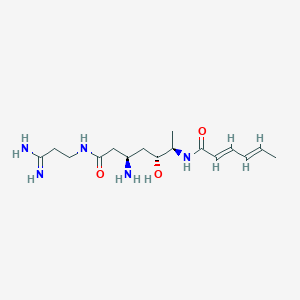
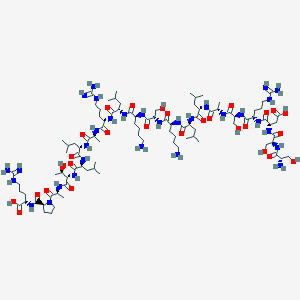
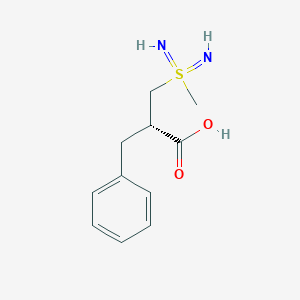
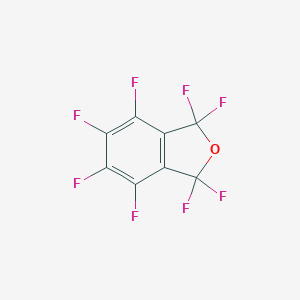
![Sodium;3-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-4-sulfooxyphenolate](/img/structure/B39513.png)
